(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFKELDUBRRAF-HQNMPQEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a member of the oxime class of compounds, which have garnered attention for their diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Functional Groups : The presence of a fluorophenyl group, methoxyamino group, and methoxyiminomethyl group contributes to its biological activity.
- Isomerism : The compound exists in an E configuration, which is significant for its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that oxime derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit various kinases involved in cancer progression. Studies suggest that it may target pathways such as:
- AMPK Pathway : Inhibition of AMPK has been linked to reduced tumor growth in various cancer models .
- NF-κB Signaling : The compound may inhibit NF-κB-dependent pro-inflammatory cytokine expression, reducing inflammation associated with tumorigenesis .
Anti-inflammatory Effects
The compound also demonstrates notable anti-inflammatory activity. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to decrease the levels of TNF-alpha and IL-6 in cell-based assays, which are critical mediators in inflammatory responses .
- Neuroprotection : In models of neuroinflammation, the compound reduced LPS-induced neuronal apoptosis by inhibiting GSK-3β and ERK pathways .
The biological activity can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits multiple kinases involved in cellular signaling pathways that regulate growth and inflammation.
- Regulation of Gene Expression : It modulates the expression of genes involved in inflammatory responses and apoptosis.
- Direct Interaction with Cellular Targets : The presence of specific functional groups allows for hydrogen bonding and other interactions with target proteins.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of similar oxime compounds demonstrated a significant reduction in tumor size in xenograft models when treated with this compound. The treatment led to a decrease in cell proliferation markers and increased apoptosis rates.
Case Study 2: Neuroprotective Effects
In a neuroinflammatory model using mice fed a high-fat diet, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. Histological analysis showed decreased microglial activation and lower levels of pro-inflammatory cytokines in brain tissues .
Data Summary
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares substituents and key features of the target compound with analogous enones:
Key Observations:
- Electron-Withdrawing vs.
- Hydrogen-Bonding Capacity: The methoxyiminomethyl group enables dual hydrogen-bond interactions (NH and OCH3), unlike compounds with halogens or methoxy groups alone. This may improve binding specificity in biological targets .
Computational Similarity Analysis
Using Tanimoto coefficients or graph-based comparisons ():
- The target compound’s structural complexity likely reduces similarity scores with simpler enones (e.g., T ≤ 0.3 for derivatives with single substituents).
- Subgraph matching (e.g., GEM-Path ) could identify shared motifs like the fluorophenyl-enone core but highlight divergence in side-chain functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
